tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate
Description
tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C11H19F2NO3 and a molecular weight of 251.27 g/mol . This compound is characterized by the presence of a piperidine ring substituted with tert-butyl, difluoro, hydroxy, and methyl groups, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H19F2NO3 |
|---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
tert-butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-7(12)8(15)11(4,13)6-14/h7-8,15H,5-6H2,1-4H3 |
InChI Key |
TVSLSIWSWMVQSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC(C1O)F)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoropiperidine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the carboxylate ester.
Industrial Production: In industrial settings, the synthesis may be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability.
Chemical Reactions Analysis
tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The difluoro groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy derivatives.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives
Scientific Research Applications
tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways involved depend on the specific biological context, but may include modulation of signaling pathways and metabolic processes
Comparison with Similar Compounds
tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate can be compared with similar compounds such as:
3,5-Di-tert-butyl-4-hydroxytoluene: This compound is also a phenolic antioxidant used in food and other products to prevent oxidation.
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Another similar compound with a piperidine ring, but with different substituents, leading to different chemical properties and applications.
These comparisons highlight the unique structural features and applications of this compound.
Biological Activity
tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate is a synthetic compound that belongs to the piperidine class of organic compounds. Its unique structure, characterized by the presence of fluorine atoms and a hydroxy group, suggests potential biological activities that can be explored in medicinal chemistry and pharmacology.
- Molecular Formula : C11H19F2NO4
- Molecular Weight : 267.28 g/mol
- CAS Number : 1936599-97-1
- Structural Features : The compound features a tert-butyl group, two fluorine atoms at the 3-position, a hydroxy group at the 4-position, and a carboxylate functional group.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from piperidine derivatives. Common methods include:
- Fluorination : Introduction of fluorine atoms using reagents like Selectfluor.
- Hydroxylation : Hydroxylation at the 4-position using hydroxylating agents.
- Esterification : Formation of the tert-butyl ester through reaction with tert-butanol.
Pharmacological Potential
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Neuropharmacological Effects : Preliminary studies suggest that piperidine derivatives may interact with neurotransmitter systems, potentially influencing cognitive functions and neuroprotection.
The mechanism of action for this compound is hypothesized to involve:
- Binding Affinity : Interaction with specific biological targets such as enzymes or receptors involved in neurotransmission and metabolic pathways.
- Inhibition Studies : Similar compounds have demonstrated inhibitory effects on enzymes like acetylcholinesterase, which is crucial for neurotransmitter regulation .
Neuroprotective Effects
A study investigating the neuroprotective effects of related piperidine derivatives showed that they could reduce oxidative stress in neuronal cells. The results indicated a reduction in inflammatory markers such as TNF-alpha in response to amyloid-beta peptide exposure . This suggests that this compound may possess similar protective properties.
Binding Affinity Research
Research on binding affinities of structurally similar compounds indicated that modifications at specific positions (like fluorination) can enhance binding to target proteins involved in neurodegenerative diseases. This could imply that this compound might also exhibit significant binding affinities to relevant molecular targets .
Comparative Analysis
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C11H19F2NO4 | Two fluorine atoms, hydroxy group | Potential neuroprotective effects |
| tert-butyl 3-fluoro-4-hydroxymethylpiperidine | C10H17FNO3 | One fluorine atom, hydroxymethyl group | Acetylcholinesterase inhibition |
| tert-butyl 3,3-difluoro-piperidine derivatives | Various | Varies by substitution | Varies; potential for enzyme interactions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
